

# Confirmation of Isomurrayafoline B Structure: A Search for Crystallographic Evidence

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## Compound of Interest

Compound Name: *Isomurrayafoline B*

Cat. No.: *B018881*

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Despite a comprehensive search for the primary crystallographic data of **Isomurrayafoline B**, a specific research paper containing the detailed X-ray diffraction analysis and corresponding experimental protocols could not be located. **Isomurrayafoline B** is a recognized carbazole alkaloid isolated from *Murraya* species, and its structure is referenced in scientific literature, often in the context of the isolation and characterization of new, related compounds. However, the original publication detailing its single-crystal X-ray structure determination, which would provide the necessary quantitative data for a comparative guide, was not identified in the available databases.

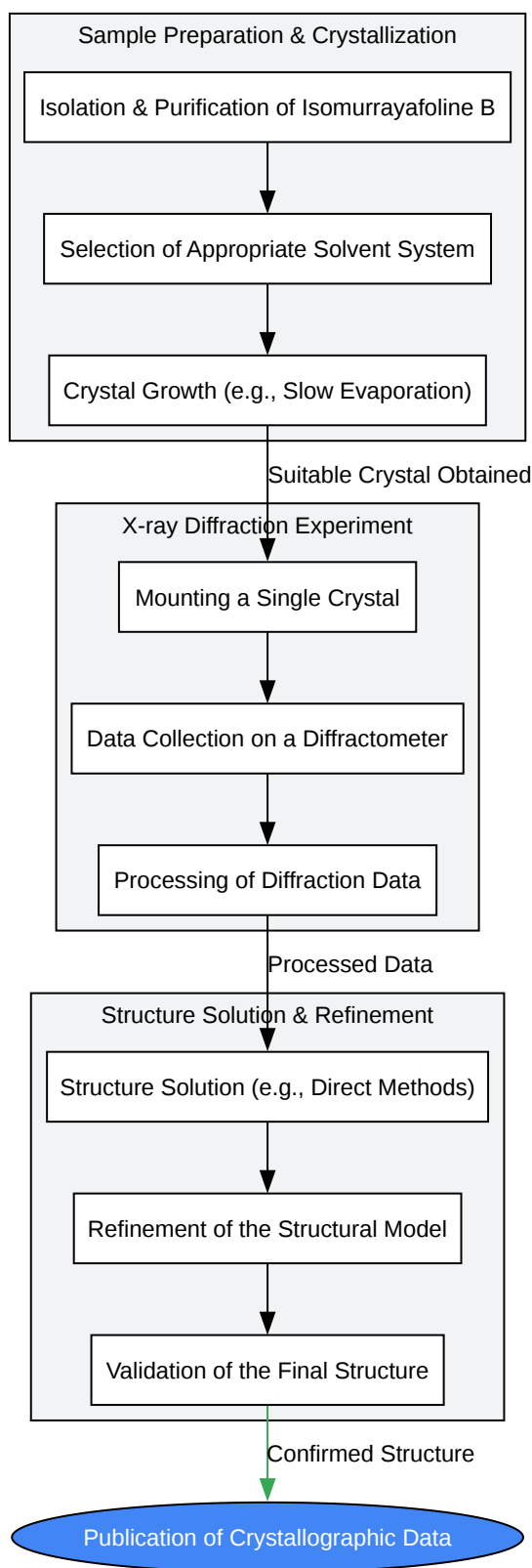
Carbazole alkaloids, a class of naturally occurring compounds found in plants of the Rutaceae family, particularly the genus *Murraya*, are of significant interest to researchers due to their diverse biological activities. These activities include anti-inflammatory, antitumor, antimicrobial, antioxidant, and antidiabetic properties. The structural elucidation of these molecules is crucial for understanding their function and for potential drug development.

The definitive method for confirming the three-dimensional structure of a crystalline compound is single-crystal X-ray crystallography. This technique provides precise information about the atomic arrangement within the crystal lattice, including bond lengths, bond angles, and overall molecular conformation. For **Isomurrayafoline B**, while its chemical structure is known and accepted, the specific experimental details and quantitative data from a primary X-ray crystallographic study are not readily accessible in the public domain.

Research on related carbazole alkaloids from *Murraya* species often involves the use of various spectroscopic techniques for structure elucidation, such as Nuclear Magnetic Resonance (NMR) spectroscopy ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and 2D NMR experiments) and mass spectrometry (MS). These methods provide valuable information about the connectivity and chemical environment of atoms within a molecule. While powerful, they do not provide the direct three-dimensional structural information that X-ray crystallography does.

Without the primary crystallographic data, a detailed comparison guide focusing on the X-ray confirmed structure of **Isomurrayafoline B**, as originally intended, cannot be constructed. This would require access to the crystallographic information file (CIF), which contains all the experimental and structural data.

Below is a generalized workflow that would typically be followed in the X-ray crystallographic confirmation of a natural product like **Isomurrayafoline B**.



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Figure 1. A generalized workflow for the confirmation of a natural product's structure using single-crystal X-ray crystallography.

In conclusion, while the chemical structure of **Isomurrayafoline B** is established within the scientific community, the specific, detailed X-ray crystallographic data required for an in-depth comparative guide is not available in the searched scientific literature. Researchers in the field rely on the body of work on related carbazole alkaloids and spectroscopic data for structural confirmation. The absence of a readily available primary crystallographic report highlights the challenges that can be encountered in accessing foundational scientific data.

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